molecular formula C18H14 B14456343 BENZO(c)PHENANTHRENE, 1,2-DIHYDRO- CAS No. 73093-16-0

BENZO(c)PHENANTHRENE, 1,2-DIHYDRO-

Cat. No.: B14456343
CAS No.: 73093-16-0
M. Wt: 230.3 g/mol
InChI Key: UIOVFQKHSWVFBA-UHFFFAOYSA-N
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Description

Benzo(c)phenanthrene, 1,2-dihydro- (CAS: Not explicitly provided in the evidence) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a partially saturated phenanthrene backbone fused with a benzene ring. For instance, benzo(c)phenanthrene derivatives, such as benzo(c)phenanthrene-3,4-diol-1,2-epoxide, exhibit notable tumorigenic activity due to their bay-region diol-epoxide configurations .

Properties

CAS No.

73093-16-0

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

11,12-dihydrobenzo[c]phenanthrene

InChI

InChI=1S/C18H14/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-3,5-7,9-12H,4,8H2

InChI Key

UIOVFQKHSWVFBA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 1,2-DIHYDRO- typically involves the fusion of benzene rings. One common method is the cyclization of appropriate precursors under high-temperature conditions. The specific reaction conditions and catalysts used can vary depending on the desired yield and purity .

Industrial Production Methods: similar PAHs are often produced through high-temperature pyrolysis of organic materials, such as coal tar or petroleum derivatives .

Chemical Reactions Analysis

Types of Reactions: BENZO©PHENANTHRENE, 1,2-DIHYDRO- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like chromic acid, leading to the formation of quin

Comparison with Similar Compounds

Table 1: Comparative Tumorigenic Activity of Selected PAH Derivatives

Compound Tumorigenic Activity (Relative to Parent PAH) Key Structural Feature Reference
Benzo(c)phenanthrene-3,4-diol-1,2-epoxide High (exact data unspecified) Bay-region diol-epoxide
(+)-Benzo(a)pyrene 7,8-diol-9,10-epoxide 60% of benzo(a)pyrene Bay-region, (+)-enantiomer
Benzo(a)anthracene 3,4-diol-1,2-epoxide 10–40× higher than benzo(a)anthracene Bay-region, trans configuration
Chrysene 1,2-dihydro derivative Tumorigenic activity comparable to chrysene Metabolic precursor

Key Findings :

  • Stereochemical Influence : The (+)-enantiomers of diol-epoxides often exhibit higher tumorigenicity than (-)-enantiomers due to optimized DNA adduct formation .
  • Fractionated Dosing : For benzo(a)pyrene derivatives, fractionated doses (e.g., 34 nmol/day for 6 days) enhance tumor initiation compared to single high doses, suggesting cumulative DNA damage .
  • Metabolic Activation : Dihydro derivatives (e.g., 1,2-dihydrochrysene) are metabolized to mutagenic epoxides, linking their tumorigenicity to enzymatic processing .

Mutagenicity in Bacterial and Mammalian Systems

Table 2: Mutagenic Potency in Salmonella typhimurium TA100

Compound Mutagenicity (Revertants/nmol) Relative Activity vs. Non-Bay-Region Epoxide Reference
Chrysene bay-region diol-epoxide 40× higher 40×
Phenanthrene bay-region epoxide 7–60× higher 7–60×
Benzo(a)pyrene diol-epoxide Not quantified N/A

Key Insights :

  • Bay-region epoxides of chrysene and phenanthrene are significantly more mutagenic than their non-bay-region counterparts, underscoring the role of molecular geometry in genotoxicity .
  • Benzo(c)phenanthrene derivatives, though less studied, likely follow similar trends due to shared bay-region reactivity .

Q & A

Q. What are the key physicochemical properties of Benzo(c)phenanthrene relevant to experimental design?

Benzo(c)phenanthrene exhibits a melting point of 195–198°C and a boiling point of 438°C, with solubility in ethanol, benzene, acetic acid, and chloroform . Its density (1.302 g/cm³) and refractive index (1.5500) are critical for solvent selection in chromatography or crystallization. Storage at 2–8°C is recommended to maintain stability . These properties inform solvent systems for synthesis, purification, and environmental extraction protocols.

Q. What analytical methods are recommended for detecting Benzo(c)phenanthrene in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods, with detection limits as low as 0.00005 mg/L in water . Isotope-dilution techniques using deuterated analogs (e.g., Benzo(def)phenanthrene-d10) improve quantification accuracy in complex matrices . Calibration with certified standards, such as 1,12-Dimethylbenzo[c]phenanthrene (50 µg/mL in toluene), ensures precision .

Q. What are the established synthesis routes for Benzo(c)phenanthrene derivatives?

Synthesis often involves Friedel-Crafts alkylation or photocyclization of polycyclic precursors. For example, brominated derivatives (e.g., 5,8-Dibromobenzo[c]phenanthrene) are synthesized via electrophilic substitution, requiring controlled reaction temperatures (0–6°C) to prevent side reactions . Technical workflows include post-synthesis purification using silica gel chromatography and recrystallization from ethanol .

Advanced Research Questions

Q. How do co-contaminants like heavy metals influence the biodegradation pathways of Benzo(c)phenanthrene in soil systems?

Heavy metals (e.g., Cd, Ni) inhibit ligninolytic fungal degradation by binding to cytochrome P450 enzymes, reducing PAH oxidation efficiency. Experimental designs should include soil pre-treatment with lime (7 g/kg) and monoammonium phosphate (1 g/kg) to mitigate metal toxicity, as demonstrated in studies using Rhodotorula mucilaginosa under hypersaline conditions . Co-contaminant effects are quantified via respirometry and metabolite profiling .

Q. What methodological approaches resolve contradictions in reported carcinogenic risks of Benzo(c)phenanthrene?

Discrepancies arise from variations in metabolic activation across species. Mouse epidermal models show initiation activity via 1,2-epoxide formation, while bacterial assays (Salmonella typhimurium) require exogenous metabolic systems to detect mutagenicity . Researchers should combine in vitro microsomal assays (e.g., S9 liver fractions) with in vivo tumorigenicity studies to clarify species-specific mechanisms .

Q. What experimental strategies are employed to study the metabolic activation of Benzo(c)phenanthrene into mutagenic epoxides?

Stable isotope tracing (e.g., ³H-labeled compounds) and NMR analysis of carbocation intermediates elucidate metabolic pathways. For example, low-temperature protonation of Benzo(c)phenanthrene generates charge-delocalized carbocations, with structural confirmation via ¹H-NMR chemical shifts . Epoxide formation (e.g., 1,2-epoxy-3,4-diol) is monitored using LC-MS/MS with collision-induced dissociation .

Q. How does temperature variability affect the environmental persistence modeling of Benzo(c)phenanthrene?

Biodegradation half-lives vary significantly with temperature: 246 days at 28°C vs. 1,400 days at 8°C in sediment systems . Persistence models should integrate Arrhenius equations to predict degradation rates across climates. Field validation requires sediment core sampling and GC-MS analysis to correlate microbial activity (e.g., Pseudomonas spp.) with temperature gradients .

Q. What novel techniques are used to track structural modifications during microbial degradation of Benzo(c)phenanthrene under hypersaline conditions?

Transcriptomic analysis (RNA-seq) and untargeted metabolomics (UHPLC-QTOF-MS) reveal upregulation of dioxygenase genes (CYP53) and production of cis-dihydrodiol metabolites in halotolerant yeast (Rhodotorula mucilaginosa). Hypersaline conditions (15% NaCl) are maintained in bioreactors to simulate marine environments, with degradation efficiency assessed via CO₂ evolution .

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